molecular formula C17H21N3OS2 B2597503 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide CAS No. 1421444-90-7

4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2597503
CAS No.: 1421444-90-7
M. Wt: 347.5
InChI Key: WSEGAHSZAQYBCN-UHFFFAOYSA-N
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Description

4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry for the development of multi-target directed ligands (MTDLs). Its structure incorporates a phenylpiperidine carboxamide framework, a motif recognized in pharmaceutical research for its ability to interact with central nervous system targets . This core is strategically fused with a 4-methylthiazole moiety, a privileged structure in drug discovery known to confer key pharmacodynamic properties and is present in a wide array of bioactive molecules . The thioether linker bridging these systems may enhance metabolic stability and influence the compound's overall conformation and binding affinity. Researchers can leverage this compound as a chemical probe to investigate pathways relevant to neurological disorders, pain, and inflammation, where simultaneous modulation of multiple targets—such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH)—is a promising therapeutic strategy . The presence of both the thiazole and piperidine scaffolds suggests potential for diverse protein-ligand interactions, making it a valuable tool for initial SAR studies and high-throughput screening campaigns aimed at identifying novel therapeutic leads . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-13-11-22-17(18-13)23-12-14-7-9-20(10-8-14)16(21)19-15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEGAHSZAQYBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dioxane and catalysts like triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale multicomponent reactions (MCRs) to improve efficiency and yield. These reactions are designed to be sustainable and cost-effective, often utilizing one-pot synthesis techniques to minimize waste and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs (e.g., those in and ) highlight key similarities and differences:

Feature Target Compound Compound Compound
Core Structure Piperidine carboxamide Bicyclic β-lactam (cephalosporin-like) Piperidine carboxamide with fused benzoxazolothiazole
Key Substituents 4-Methylthiazole-2-ylthio methyl group Tetrazole-thio methyl, disodium salt, β-lactam ring 8-Phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl group
Sulfur Motifs Thioether linkage Thioether (tetrazole-thio) and β-lactam sulfur Thiazole sulfur in fused benzoxazolothiazole
Lipophilicity Moderate (methylthiazole enhances hydrophobicity) Low (ionic disodium salt increases solubility) High (rigid fused aromatic system)
Potential Targets Hypothesized: Kinases, microbial enzymes Bacterial penicillin-binding proteins (PBPs) Kinases or GPCRs (inferred from benzoxazolothiazole’s prevalence in kinase inhibitors)
Synthetic Complexity Moderate (straightforward thioether linkage) High (β-lactam synthesis, stereochemical control) High (fused heterocyclic system requires multi-step synthesis)

Key Findings from Analogous Compounds

Compound: As a cephalosporin derivative, it targets bacterial cell wall synthesis via PBPs. The tetrazole-thio group acts as a bioisostere, enhancing stability against β-lactamases . The disodium salt formulation improves aqueous solubility, critical for intravenous administration.

Compound :

  • The fused benzoxazolothiazole system confers rigidity, likely enhancing binding affinity to flat enzymatic pockets (e.g., kinase ATP-binding sites).
  • Single-crystal X-ray data (R factor = 0.059) confirm a planar conformation, suggesting predictable molecular interactions .

Hypothesized Pharmacokinetic Properties of Target Compound

  • Solubility : Lower than ’s ionic compound but higher than ’s aromatic system due to the methylthiazole’s balance of hydrophobicity and polarity.
  • Metabolic Stability : The thioether linkage may resist oxidative metabolism better than ester or amide bonds.
  • Target Engagement : The methylthiazole-thio group could mimic ATP’s adenine moiety, positioning the compound as a kinase inhibitor candidate.

Biological Activity

4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound that combines a thiazole moiety with a piperidine core. This unique structure suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's design is based on the known pharmacological properties of thiazole and piperidine derivatives, which have been associated with antimicrobial, anticancer, and analgesic effects.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N2O1S1C_{16}H_{20}N_{2}O_{1}S_{1}, with a molecular weight of approximately 300.41 g/mol. The compound features:

  • A thiazole ring which is known for its diverse biological activities.
  • A piperidine core that enhances the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazole derivative.
  • Introduction of the piperidine core.
  • Coupling reactions to form the final carboxamide structure.

The synthesis requires careful control of reaction conditions to ensure high yields and purity, often verified through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Antimicrobial Activity

Compounds containing thiazole rings are well-documented for their antimicrobial properties. In vitro studies have shown that derivatives similar to this compound exhibit significant activity against various pathogens. For instance, research indicates that thiazole derivatives can inhibit bacterial growth effectively .

CompoundActivityReference
4-Methylthiazole derivativesModerate to good antimicrobial activity
N-(5-phenylthiazol-2-yl)acrylamideGSTO1 inhibitor
N-(3-methylisoxazol-5-yl)methyl-N-(4-phenyltiazol-2-yl)acrylamideAnticancer activity

Analgesic Properties

Research has suggested that piperidine derivatives can act as selective μ-opioid receptor ligands, which are crucial in pain management. The presence of the thiazole moiety may enhance the binding affinity and selectivity towards these receptors, leading to increased analgesic efficacy .

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Thiazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties .

Case Studies

A study evaluated several analogs of thiazole and piperidine derivatives for their biological activities. The results indicated that modifications in the thiazole ring significantly influenced the antimicrobial and anticancer properties of the compounds tested .

Another research effort focused on the interaction of similar compounds with monoamine oxidase (MAO), revealing that certain structural features enhance neuroprotective effects while minimizing toxicity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide, and how can purity be optimized?

Answer:
The compound’s synthesis involves coupling a thiazole-thioether moiety to a piperidine-carboxamide scaffold. A validated approach includes:

  • Step 1 : React 4-methylthiazole-2-thiol with a chloromethyl intermediate (e.g., chloromethylpiperidine) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
  • Step 2 : Introduce the phenylcarboxamide group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the piperidine amine and phenyl isocyanate .
  • Purity optimization : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity. Monitor intermediates by TLC and confirm final structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers design initial biological screening assays for this compound?

Answer:
Prioritize target classes based on structural analogs:

  • Enzyme inhibition : Screen against proteases (e.g., D1 protease) using fluorescence-based assays (e.g., FRET substrates) due to the piperidine-carboxamide group’s affinity for catalytic sites .
  • Receptor binding : Employ radioligand displacement assays (e.g., CB1 cannabinoid receptor) given the compound’s similarity to piperidine-containing antagonists .
  • Cellular viability : Test in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations to assess cytotoxicity .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s bioactivity?

Answer:

  • Core modifications : Replace the 4-methylthiazole with substituted thiazoles (e.g., 4-fluorophenylthiazole) to evaluate electronic effects on receptor binding .
  • Linker flexibility : Vary the methylene spacer between thiazole and piperidine (e.g., ethylene, propylene) to probe steric tolerance .
  • Piperidine substitutions : Introduce bulkier groups (e.g., 2,2,6,6-tetramethylpiperidine) to assess conformational rigidity’s impact on selectivity .
  • Data analysis : Use CoMFA or molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity trends .

Advanced: What crystallographic or computational tools are critical for resolving contradictions in binding mode predictions?

Answer:

  • Single-crystal X-ray diffraction : Resolve the compound’s 3D conformation to identify key interactions (e.g., hydrogen bonds between the carboxamide and active-site residues) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., CB1 receptor) to reconcile discrepancies between docking predictions and experimental IC₅₀ values .
  • Electrostatic potential maps : Use DFT calculations (e.g., Gaussian 09) to map charge distribution and explain paradoxical binding affinities across receptor subtypes .

Advanced: How can researchers address discrepancies in biological activity data across different assay conditions?

Answer:

  • Control standardization : Use reference compounds (e.g., ML277 for ion channel assays) to normalize inter-lab variability .
  • Buffer optimization : Test activity in varying pH (5.5–7.4) and ionic strength conditions to identify stability-linked false negatives .
  • Meta-analysis : Apply statistical tools (e.g., Grubbs’ test) to exclude outliers and validate reproducibility across ≥3 independent replicates .

Basic: What analytical techniques are essential for characterizing this compound’s stability under storage?

Answer:

  • Accelerated degradation studies : Store at 40°C/75% RH for 4 weeks and analyze by HPLC for decomposition products (e.g., thioether oxidation) .
  • Mass spectrometry : Identify degradation pathways (e.g., hydrolysis of the carboxamide group) via LC-MS/MS .
  • Thermogravimetric analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition above 150°C) .

Advanced: What strategies are recommended for identifying off-target interactions to mitigate toxicity risks?

Answer:

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound to capture binding partners, followed by LC-MS/MS identification .
  • Kinase panel screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) due to thiazole’s affinity for ATP-binding pockets .
  • Transcriptomics : Treat model organisms (e.g., C. elegans) and analyze RNA-seq data to detect pathways altered by off-target effects .

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